molecular formula C24H14O2 B11963799 4-Dibenzofuran-4-yldibenzofuran CAS No. 86532-14-1

4-Dibenzofuran-4-yldibenzofuran

Cat. No.: B11963799
CAS No.: 86532-14-1
M. Wt: 334.4 g/mol
InChI Key: OLRNOAOQGXMHHZ-UHFFFAOYSA-N
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Description

4-Dibenzofuran-4-yldibenzofuran is a complex organic compound that belongs to the class of dibenzofurans. Dibenzofurans are tricyclic aromatic heterocycles composed of two benzene rings fused to a central furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dibenzofuran-4-yldibenzofuran typically involves the formation of the C–O bond of the furan ring. One common method is the cyclization of diarylether derivatives. This process can be catalyzed by palladium or copper, which facilitates the cyclization of 2-arylphenols . Another approach involves the cycloetherification reactions of phenols with internal leaving groups such as halogens, formates, or nitro groups .

Industrial Production Methods

Industrial production of dibenzofuran derivatives often involves high-temperature processes and the use of coal tar as a raw material. Coal tar contains dibenzofuran as a minor component, which can be extracted and purified for further chemical modifications .

Chemical Reactions Analysis

Types of Reactions

4-Dibenzofuran-4-yldibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Typically involves halogens like chlorine or bromine in the presence of a catalyst.

    Friedel-Crafts Reactions: Often use aluminum chloride (AlCl3) as a catalyst.

    Lithiation: Utilizes butyl lithium as a reagent.

Major Products

The major products formed from these reactions include halogenated dibenzofurans and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Dibenzofuran-4-yldibenzofuran involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may interact with specific enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Dibenzofuran-4-yldibenzofuran is unique due to its specific substitution pattern, which can impart distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in organic electronics and targeted drug design .

Properties

CAS No.

86532-14-1

Molecular Formula

C24H14O2

Molecular Weight

334.4 g/mol

IUPAC Name

4-dibenzofuran-4-yldibenzofuran

InChI

InChI=1S/C24H14O2/c1-3-13-21-15(7-1)17-9-5-11-19(23(17)25-21)20-12-6-10-18-16-8-2-4-14-22(16)26-24(18)20/h1-14H

InChI Key

OLRNOAOQGXMHHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4OC6=CC=CC=C56

Origin of Product

United States

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